Benzyl benzylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

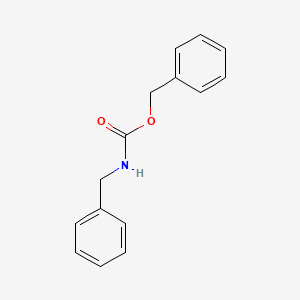

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-benzylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKFHZRKLTWFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406862 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39896-97-4 | |

| Record name | benzyl benzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl Benzylcarbamate from Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing benzyl benzylcarbamate, a significant carbamate derivative, with a primary focus on pathways originating from benzyl alcohol. This document details established methodologies, including multi-step syntheses involving key intermediates like benzyl chloroformate and benzyl isocyanate. Experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Introduction

This compound, also known as N-benzyl benzylcarbamate or dibenzyl carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a carbamate core flanked by two benzyl groups, imparts specific physicochemical properties that are leveraged in various applications, including its use as a protecting group and as a scaffold in the design of novel bioactive molecules. This guide explores the primary synthetic strategies for obtaining this target molecule, emphasizing benzyl alcohol as a key starting material.

Synthetic Pathways from Benzyl Alcohol

While a direct, one-pot synthesis of this compound from benzyl alcohol and benzylamine has yet to be prominently established in the literature, several reliable multi-step pathways are available. These routes typically involve the activation of benzyl alcohol or the preparation of a reactive intermediate from benzylamine, followed by a coupling reaction.

Pathway A: Synthesis via Benzyl Chloroformate Intermediate

This is a widely employed and classical two-step approach for carbamate synthesis. It involves the initial conversion of benzyl alcohol to the more reactive benzyl chloroformate, which is subsequently reacted with benzylamine to yield the desired product.

Step 1: Synthesis of Benzyl Chloroformate

Benzyl alcohol is reacted with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene, to produce benzyl chloroformate. Phosgene is highly toxic and requires specialized handling procedures.[1][2]

Step 2: Synthesis of this compound

The resulting benzyl chloroformate is then reacted with benzylamine in the presence of a base to neutralize the HCl byproduct, affording this compound.[3]

Pathway B: Synthesis via Benzyl Isocyanate Intermediate

This alternative two-step route involves the preparation of benzyl isocyanate from benzylamine, which then reacts with benzyl alcohol to form the target carbamate.

Step 1: Synthesis of Benzyl Isocyanate

Benzylamine is reacted with phosgene or a phosgene substitute to yield benzyl isocyanate.[4][5][6] This intermediate is a versatile reagent but is also toxic and requires careful handling.[4]

Step 2: Synthesis of this compound

Benzyl isocyanate is then reacted with benzyl alcohol. This reaction is typically straightforward and often proceeds without the need for a catalyst, although one can be used to accelerate the reaction.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Synthesis of Benzyl Chloroformate from Benzyl Alcohol

| Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phosgene | -10 to -20 | 12 h | 97 | [8] |

| Triphosgene | 110 | - | Low (<15) |

Table 2: Synthesis of this compound from Benzyl Chloroformate and Benzylamine

| Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sodium Carbonate | Water | 0 | - | High (not specified) | [2] |

| Triethylamine | Dichloromethane | - | - | High (not specified) | [3] |

Table 3: Synthesis of Benzyl Isocyanate from Benzylamine

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phosgene | - | Low to Elevated | ~85 | [5] |

| Triphosgene | Dichloromethane | Reflux | High (not specified) | [6] |

Table 4: Synthesis of this compound from Benzyl Isocyanate and Benzyl Alcohol

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Triethylamine | Toluene | 105-110 | 4-5 h | 65-72 | [7] |

Detailed Experimental Protocols

Protocol for Pathway A: Via Benzyl Chloroformate

Step 1: Synthesis of Benzyl Chloroformate from Benzyl Alcohol and Phosgene [8]

-

Warning: Phosgene is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.

-

Procedure: A solution of benzyl alcohol (1.00 mol) is added dropwise to a pre-cooled (-10 to -20 °C) solution of excess phosgene in an appropriate solvent (e.g., toluene).

-

The reaction mixture is stirred at 0 °C for 12 hours, with the reaction progress monitored by a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, excess phosgene and solvent are carefully removed under reduced pressure.

-

The crude benzyl chloroformate is purified by vacuum distillation to yield a colorless liquid.

Step 2: Synthesis of this compound from Benzyl Chloroformate and Benzylamine [3]

-

Procedure: To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, a solution of benzyl chloroformate (1.0 eq) in dichloromethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction mixture is washed with water, dilute HCl, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Protocol for Pathway B: Via Benzyl Isocyanate

Step 1: Synthesis of Benzyl Isocyanate from Benzylamine and Triphosgene [6]

-

Warning: Triphosgene is a solid phosgene equivalent and should be handled with care in a fume hood.

-

Procedure: To a solution of triphosgene (0.33 eq) in dichloromethane, a solution of benzylamine (1.0 eq) in dichloromethane is added dropwise, followed by the dropwise addition of triethylamine (1.0 eq).

-

The solvent is removed under reduced pressure. The resulting residue contains the crude benzyl isocyanate.

Step 2: Synthesis of this compound from Benzyl Isocyanate and Benzyl Alcohol [7]

-

Procedure: A solution of crude benzyl isocyanate in toluene is added to a mixture of benzyl alcohol (1.0 eq), a catalytic amount of triethylamine, and an inhibitor (e.g., phenothiazine) at 0-5 °C.

-

The mixture is stirred and allowed to warm to room temperature until the reaction is complete (monitored by HPLC).

-

The solvent is removed under reduced pressure, and the residue is purified by crystallization from a suitable solvent system (e.g., heptane) to yield this compound.

Conclusion

The synthesis of this compound from benzyl alcohol is most reliably achieved through multi-step synthetic routes. The two primary pathways detailed in this guide, proceeding via either a benzyl chloroformate or a benzyl isocyanate intermediate, offer robust and well-documented methods for obtaining the target compound. The choice of pathway may be dictated by the availability of reagents, safety considerations associated with phosgene and its derivatives, and the desired scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling the practical implementation of these synthetic strategies. Further research into the development of a direct, catalytic, one-pot synthesis from benzyl alcohol and benzylamine would represent a significant advancement in terms of process efficiency and green chemistry.

References

- 1. Phosgene - Wikipedia [en.wikipedia.org]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzyl isocyanate – general description and application [georganics.sk]

- 5. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 6. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 7. How to synthesize Benzyl vinylcarbamate?_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Benzylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of benzyl benzylcarbamate. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide compiles information from analogous N-substituted carbamates and established synthetic methodologies. The content herein is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering insights into the probable characteristics and preparation of this compound.

Introduction

This compound, also known as benzyl N-benzylcarbamate or dibenzyl carbamate, is an organic compound featuring a carbamate functional group with benzyl substituents on both the nitrogen and the oxygen atoms. Carbamates are of significant interest in medicinal chemistry and drug design due to their structural resemblance to the peptide bond and their ability to act as prodrugs or bioactive molecules themselves. The benzyl groups in this compound influence its steric and electronic properties, which in turn affect its reactivity, stability, and potential biological interactions. This guide aims to provide a detailed understanding of its chemical nature.

Chemical Structure and Properties

The structure of this compound consists of a central carbamate moiety flanked by two benzyl groups.

Molecular Structure:

Reactivity and Stability

Carbamates are generally stable compounds. The benzyloxycarbonyl (Cbz or Z) group is a well-known protecting group for amines in organic synthesis. The stability of the carbamate linkage in this compound is expected to be similar.

Deprotection: The benzyl groups can be cleaved under specific conditions.

-

Hydrogenolysis: The most common method for the deprotection of a Cbz group is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This would cleave the O-benzyl bond to release the carbamic acid, which would then decarboxylate.

-

Acidic Conditions: Strong acids can also be used to remove the Cbz group.

N-H Reactivity: The proton on the nitrogen atom is weakly acidic and can be removed by a strong base, allowing for further functionalization at the nitrogen center.

Biological Activity and Drug Development Relevance

There is currently no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. However, the carbamate functional group is a common motif in many pharmaceuticals. The presence of the two benzyl groups would confer significant lipophilicity to the molecule, which could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Researchers in drug development may consider synthesizing and screening this compound or its derivatives for various biological targets, leveraging the known bioactivity of other carbamate-containing compounds.

Conclusion

This compound is a molecule of interest in organic synthesis and potentially in medicinal chemistry. While detailed experimental data is sparse, its chemical properties, structure, and reactivity can be reasonably predicted based on the well-established chemistry of carbamates and related N-substituted analogs. The synthetic route via the reaction of benzylamine and benzyl chloroformate provides a reliable method for its preparation. Further research is warranted to fully characterize this compound and explore its potential applications.

An In-depth Technical Guide to the Solubility of Benzyl Carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl carbamate in various organic solvents. Benzyl carbamate is a key intermediate in organic synthesis, particularly in the introduction of a protected amino group in the development of pharmaceuticals. A thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation development.

Quantitative Solubility Data

Precise, temperature-dependent quantitative solubility data for benzyl carbamate in a variety of organic solvents remains a gap in the scientific literature. However, qualitative and semi-quantitative descriptions have been reported. The following tables summarize the available information.

Table 1: Quantitative Solubility of Benzyl Carbamate in Water

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) |

| Water | H₂O | 37 | 68.02[1][2][3] |

Table 2: Qualitative and Semi-Quantitative Solubility of Benzyl Carbamate in Organic Solvents

| Solvent | Chemical Class | Solubility Description |

| Chloroform | Halogenated Hydrocarbon | Soluble[4], Slightly Soluble[1][3][5] |

| Dichloromethane | Halogenated Hydrocarbon | Soluble[4] |

| N,N-Dimethylformamide (DMF) | Amide | Soluble[4] |

| Methanol | Alcohol | Soluble[4], Slightly Soluble[1][3][5] |

| Benzene | Aromatic Hydrocarbon | Moderately Soluble[4], Soluble[1][5] |

| Toluene | Aromatic Hydrocarbon | Soluble (used for recrystallization)[5] |

| Ethyl Acetate | Ester | Soluble (used for recrystallization)[6] |

| Hexane | Alkane | Used as an anti-solvent for precipitation[6] |

| Diethyl Ether | Ether | - |

Note: The conflicting descriptions of "soluble" and "slightly soluble" for chloroform and methanol highlight the need for precise quantitative measurements.

Experimental Protocols

Given the limited availability of quantitative data, researchers may need to determine the solubility of benzyl carbamate in specific solvents for their applications. The following is a general experimental protocol for the gravimetric determination of solubility.

Protocol: Gravimetric Solubility Determination

1. Materials and Equipment:

-

Benzyl carbamate (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

2. Procedure:

-

Sample Preparation: Add an excess amount of benzyl carbamate to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume or mass of the solvent of interest to the vial.

-

Equilibration: Seal the vial and place it in the temperature-controlled shaker or water bath. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation. The temperature should be maintained at the desired value (e.g., 25 °C, 40 °C).

-

Sample Withdrawal: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the withdrawn supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the benzyl carbamate (melting point of benzyl carbamate is 86-89 °C).

-

Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solid) - (Mass of empty dish)] / (Volume of supernatant withdrawn in mL) * 100

3. Data Reporting:

-

Record the solubility value in g/100 mL or other appropriate units (e.g., mol/L).

-

Specify the solvent and the temperature at which the measurement was performed.

-

It is recommended to perform the experiment in triplicate to ensure accuracy and report the average value with the standard deviation.

Mandatory Visualizations

Signaling Pathway

Carbamates, as a class of compounds, have been shown to interact with various biological pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress and has been implicated in the toxic effects of some carbamates.[7][8][9][10][11]

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of benzyl carbamate and the determination of its solubility.

Synthesis of Benzyl Carbamate

The synthesis of benzyl carbamate is typically achieved through the reaction of benzyl chloroformate with ammonia.[1][3][5][12]

Solubility Determination Workflow

This workflow outlines the key steps for determining the solubility of benzyl carbamate in an organic solvent.

References

- 1. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 621-84-1 | CAS DataBase [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to synthesize peptides with defined sequences is a cornerstone of modern chemistry, biochemistry, and pharmacology. This capability, however, was not always within our grasp. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding complex and uncharacterizable mixtures. The landscape of chemical synthesis was irrevocably changed with the introduction of the carboxybenzyl (Cbz or Z) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2][3] This innovation provided the first reliable method for the stepwise synthesis of peptides, paving the way for the development of novel therapeutics, research tools, and a deeper understanding of biological processes.[1][4]

A Historical Breakthrough in Peptide Chemistry

The primary obstacle in early peptide synthesis was the inherent reactivity of amino acids, each possessing both a nucleophilic amino group and a carboxylic acid.[1] Activating the carboxylic acid of one amino acid for reaction with the amino group of another would often lead to self-reaction, preventing controlled chain elongation.[1]

In 1932, at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, Max Bergmann and his doctoral student Leonidas Zervas introduced the carboxybenzyl (benzyloxycarbonyl) group as a temporary shield for the α-amino group of amino acids.[1][3] The Cbz group proved to be stable under the conditions required for peptide bond formation yet could be readily removed under mild, specific conditions, namely catalytic hydrogenolysis.[1][5] This discovery was a paradigm shift, enabling the rational and sequential assembly of amino acids into peptides of defined structure for the first time.[1][3] The significance of this work cannot be overstated, as it laid the foundational principles for solution-phase and, eventually, solid-phase peptide synthesis developed decades later by Bruce Merrifield.[1][4]

The Chemistry of the Cbz Group: Protection and Deprotection

The utility of the Cbz group lies in its distinct chemical properties. It is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic Schotten-Baumann reaction.[1] This converts the nucleophilic amine into a significantly less reactive carbamate, effectively "masking" it.

The elegance of the Cbz group is fully realized in its selective removal. The original and most common method for deprotection is catalytic hydrogenolysis.[1][5] In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts.[5][6] This process is remarkably mild and orthogonal to many other protecting groups used in organic synthesis.[5]

Data Presentation: Quantitative Analysis of Cbz Group Transformations

The following tables summarize quantitative data for the protection and deprotection of amines using the Cbz group, compiled from various sources to allow for easy comparison.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine | Cbz-Cl, aq. NaOH, 0 °C | 95-99 | |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | 95-97 | |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [7] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [7] |

| General Amines | Cbz-Cl, H₂O, rt | 90-98 | |

| L-Cyclohexylglycine | Cbz-Cl, 20% aq. NaOH | 82.3 | |

| Various Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C, 20 h | 90 | [5] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Conditions | Time | Yield (%) | Reference |

| N-Cbz-dioctylamine | 10% Pd/C, H₂ (balloon), MeOH, rt | 1 h | 99 | |

| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C, H₂ (1 atm), H₂O with TPGS-750-M, rt | < 2 h | >95 | [6] |

| General Cbz-amines | 10% Pd/C, Ammonium Formate, MeOH, rt | 0.5-3 h | >90 | [4] |

| General Cbz-amines | 10% Pd/C, NaBH₄, MeOH, rt | 3-10 min | High | |

| N-Cbz-amino acid | 33% HBr in Acetic Acid, rt | Varies | Generally high | |

| N-Cbz-2-(pyrimidyl)amine | 10% Pd/C, 10% Nb₂O₅/C, H₂ (balloon), MeOH, rt | 1 h | 97 |

Experimental Protocols

The following are detailed experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is adapted from the general procedure described by Bergmann and Zervas.[1]

Materials:

-

Amino acid (1.0 equivalent)

-

2 N Sodium hydroxide solution

-

Benzyl chloroformate (Cbz-Cl) (1.0 equivalent)

-

4 N Sodium hydroxide solution

-

Diethyl ether

-

Concentrated hydrochloric acid

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice bath, dissolve the amino acid (e.g., 0.1 mole) in 2 N sodium hydroxide.

-

With vigorous stirring, simultaneously add benzyl chloroformate (0.1 mole) and 4 N sodium hydroxide dropwise over 20-25 minutes, maintaining the temperature at 0-5 °C. The 4 N NaOH is added to neutralize the HCl formed during the reaction.

-

After the addition is complete, continue stirring for an additional 10 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to Congo red (approximately pH 2) with concentrated hydrochloric acid.

-

The Cbz-protected amino acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and air-dry.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis (H₂ Gas)

This is the most common and mildest method for Cbz group removal.[6]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol).

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: The catalyst can be pyrophoric and should be handled with care, preferably under an inert atmosphere.

-

Secure the flask to a hydrogenation apparatus or seal with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an oxygen-free atmosphere.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or a balloon is often sufficient) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter pad can ignite if it dries in the air. Keep it wet until it can be safely disposed of.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step.

Protocol 3: Cbz Deprotection by Transfer Hydrogenation

This method avoids the need for a pressurized hydrogen gas setup.[4]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (10-20% by weight)

-

Ammonium formate (2-5 equivalents)

-

Solvent (e.g., Methanol, DMF)

Procedure:

-

Dissolve the Cbz-protected compound in methanol or DMF in a round-bottom flask.

-

Add ammonium formate to the solution.

-

Carefully add the 10% Pd/C catalyst to the mixture.

-

Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 3 hours. For less reactive substrates, gentle heating may be required.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 4: Cbz Deprotection using HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.

Materials:

-

Cbz-protected compound

-

33% Hydrogen bromide (HBr) in acetic acid

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid at room temperature.

-

Stir the mixture and monitor the reaction by TLC. Deprotection is typically complete within 20 minutes to a few hours.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolate the precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum to yield the amine salt.

Mandatory Visualizations

The following diagrams illustrate the core mechanisms and workflows associated with the Cbz protecting group.

References

- 1. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 4. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Bergmann Azlactone Peptide Synthesis [drugfuture.com]

- 6. Über ein allgemeines Verfahren der Peptid‐Synthese | Semantic Scholar [semanticscholar.org]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental reaction mechanisms of benzyl carbamate

An In-Depth Technical Guide on the Core Reaction Mechanisms of Benzyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in the realm of peptide chemistry.[1][2] Its stability under a range of reaction conditions and the diverse methods available for its selective removal make it an invaluable tool for multi-step syntheses of complex molecules.[1][3] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms associated with benzyl carbamate, including its formation and cleavage, supported by quantitative data and detailed experimental protocols.

The most common method for the introduction of the Cbz protecting group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[3] This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[3][4]

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of benzyl chloroformate.[4] This is followed by the expulsion of the chloride leaving group. A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloric acid generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]

Deprotection of Benzyl Carbamate (Cbz Cleavage)

The removal of the Cbz group can be achieved through several distinct mechanisms, providing flexibility in synthetic design. The choice of deprotection method is dictated by the overall functionality of the molecule and the desired orthogonality with other protecting groups.[2]

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often the mildest method for Cbz deprotection.[2] This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[2] The reaction proceeds under neutral pH and is highly selective, leaving most other functional groups intact.[5]

The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and generates toluene and a carbamic acid intermediate.[6][7] This carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[3][8]

Transfer hydrogenolysis offers a safer alternative to using hydrogen gas, employing hydrogen donors like ammonium formate in the presence of a palladium catalyst.[9]

Acid-Catalyzed Cleavage

Strong acidic conditions can also be employed to cleave the Cbz group.[2][10] Reagents such as hydrogen bromide in acetic acid (HBr/HOAc) or strong Lewis acids are effective.[2][11] This method is particularly useful when the molecule contains functional groups sensitive to reduction, such as alkenes or alkynes.[2]

The mechanism is thought to proceed via an SN2 or SN1 pathway. In the SN2 pathway, a nucleophile (e.g., bromide) attacks the benzylic carbon, leading to the displacement of the carbamic acid. In the SN1 pathway, protonation of the carbamate oxygen is followed by the loss of the carbamic acid to form a stable benzyl cation, which is then trapped by a nucleophile. In both cases, the resulting carbamic acid decarboxylates to the free amine.[3]

A milder acid-mediated deprotection has been developed using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which offers good functional group tolerance.[12][13]

Alternative Deprotection Methods

For substrates containing functionalities sensitive to both hydrogenolysis and strong acids, alternative methods have been developed.

-

Nucleophilic Cleavage : A notable method involves the use of 2-mercaptoethanol in the presence of a base.[14][15] This protocol is particularly advantageous for complex molecules in late-stage synthesis where mild and highly selective conditions are paramount.[15]

-

Lewis Acid-Mediated Deprotection : As mentioned, Lewis acids can facilitate Cbz cleavage. The AlCl₃/HFIP system is a prime example, providing a safe and scalable alternative to traditional methods.[12][13]

Orthogonality of the Cbz Group

A key advantage of the Cbz group is its orthogonality with other common amine protecting groups.[16] The conditions required for Cbz cleavage (hydrogenolysis or strong acid) are distinct from those used to remove the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[16][17] This orthogonality is fundamental in modern peptide synthesis, enabling the selective deprotection of one amine in the presence of others.[16]

Quantitative Data Summary

The efficiency of Cbz deprotection is highly dependent on the chosen method, catalyst, and substrate. The following tables summarize representative quantitative data for various protocols.

Table 1: Comparison of Catalytic Systems for Cbz Deprotection [18]

| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |

| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH. Disadvantages: Can be slow, catalyst quality varies, risk of ignition, may affect other reducible groups. |

| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% (in some cases) | Advantages: More active than Pd/C for some substrates, less likely to cause hydrogenolysis of other groups. Disadvantages: More expensive. |

| AlCl₃ / HFIP | - | Room Temp. | 2 - 16 hours | High | Advantages: Mild, excellent functional group tolerance, avoids pyrophoric reagents. Disadvantages: HFIP is a costly solvent.[12][19] |

| 2-Mercaptoethanol | Base (e.g., K₃PO₄) | N,N-dimethylacetamide, 75 °C | - | High | Advantages: Highly selective for sensitive substrates, avoids heavy metals. Disadvantages: Thiol reagent has an unpleasant odor.[15][19] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the Cbz group.

Protocol 1: N-Cbz Protection of an Amino Acid[5]

-

Preparation : Dissolve the amino acid (1.0 equiv.) and sodium carbonate (2.0 equiv.) in a mixture of water and a suitable organic solvent (e.g., dioxane or THF) at 0 °C.

-

Reagent Addition : Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction : Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[2]

-

Setup : Dissolve the N-Cbz protected amine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.

-

Catalyst Addition : Carefully add 5-10% Palladium on carbon (Pd/C) to the solution. The amount of catalyst can range from 10 to 20% by weight of the starting material.

-

Hydrogenation : Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus).

-

Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within a few hours.

-

Work-up and Isolation : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Protocol 3: Cbz Deprotection using NaBH₄ and Pd/C[2]

-

Preparation : Dissolve the N-Cbz protected amine (1.0 equiv.) in methanol at room temperature.

-

Reagent Addition : Add 10% Pd/C followed by the portion-wise addition of sodium borohydride (NaBH₄, 1.0 equiv.).

-

Reaction : Stir the reaction mixture at room temperature. The deprotection is typically very rapid, often complete within 3-10 minutes.[2] Monitor the reaction by TLC.

-

Work-up and Isolation : Follow the work-up and isolation steps described in Protocol 2 (filtration through Celite and solvent evaporation).

Protocol 4: Acid-Mediated Cbz Deprotection with IPA·HCl[11]

-

Setup : To a clean and dry round-bottom flask, add the Cbz-protected compound and isopropanol hydrochloride (IPA·HCl).

-

Reaction : Stir the reaction mass at 20-30°C for 15 minutes, then heat to 65-75°C and maintain for 4 hours.

-

Work-up : After completion, cool the reaction mass to 45-55°C and distill off the solvent under vacuum.

-

Isolation : Add ethyl acetate to the obtained crude material, stir, cool, and then filter to isolate the product.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. tdcommons.org [tdcommons.org]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Spectral Data of Benzyl Carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for benzyl carbamate (C₈H₉NO₂), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for benzyl carbamate.

¹H NMR Spectral Data

The ¹H NMR spectrum of benzyl carbamate provides information about the different types of protons and their immediate chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.56 - 7.54 | Doublet | 2H | Ar-H (ortho) | 7.2 |

| 7.46 - 7.39 | Multiplet | 3H | Ar-H (meta, para) | |

| 5.11 | Singlet | 2H | -CH₂- | |

| 4.91 | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 156.4 | C =O (Carbamate) |

| 137.0 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 67.0 | -C H₂- |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3422 - 3332 | Strong | -N-H Stretch |

| 1694 | Strong | >C=O Stretch (Carbamate) |

| 1610 | Medium | -N-H Bend |

| 1346 | Medium | C-N Stretch |

| 1068 | Medium | C-O Stretch |

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The major fragments observed in the electron ionization (EI) mass spectrum of benzyl carbamate are listed below.

| m/z | Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [C₇H₈O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 79 | High | [C₆H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of purified benzyl carbamate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher frequency for ¹³C.

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Reference the spectrum to the TMS signal.

FTIR Spectroscopy

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of dry potassium bromide (KBr) into a fine powder.

-

Add a small amount of benzyl carbamate (approximately 1% by weight) to the KBr and mix thoroughly by grinding.

-

Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using electron ionization (EI) with a standard electron energy of 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Scan Range: A typical mass range would be m/z 40-300 to ensure detection of the molecular ion and relevant fragments.

-

The instrument is operated in positive ion mode.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like benzyl carbamate.

Caption: General workflow for obtaining and analyzing spectral data.

Mass Spectrometry Fragmentation Pathway

The fragmentation of benzyl carbamate in an electron ionization mass spectrometer is a key indicator of its structure. The following diagram illustrates the proposed fragmentation pathway.

Caption: Proposed fragmentation pathway of benzyl carbamate in EI-MS.

References

Thermogravimetric Analysis of Benzyl Carbamate Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of benzyl carbamate using thermogravimetric analysis (TGA). The document outlines the theoretical basis for its decomposition, presents representative data, details experimental protocols, and visualizes the degradation pathway. This guide is intended to assist researchers in understanding the thermal properties of benzyl carbamate, a crucial parameter in drug development and organic synthesis where it is often used as a protecting group.

Introduction to Thermal Stability of Benzyl Carbamate

Benzyl carbamate (Cbz-NH2) is an organic compound widely used in synthetic chemistry, particularly for the introduction of the carboxybenzyl (Cbz) protecting group for amines. The thermal stability of this compound is a critical factor in its storage, handling, and application in reactions conducted at elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. Understanding the decomposition profile of benzyl carbamate is essential for defining its processing limits and predicting its behavior under thermal stress.

Thermal Decomposition Pathway of Benzyl Carbamate

The thermal decomposition of carbamates can proceed through several pathways. For primary carbamates like benzyl carbamate, the most common mechanism involves the cleavage of the C-O bond to yield an alcohol and an isocyanate. In the case of benzyl carbamate, this would result in the formation of benzyl alcohol and isocyanic acid. The isocyanic acid is unstable and can further decompose. An alternative pathway could involve decarboxylation to form benzylamine and carbon dioxide.

Based on the principles of carbamate thermolysis, the primary decomposition pathway for benzyl carbamate is proposed as follows:

Benzyl Carbamate: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl carbamate, and its associated benzyloxycarbonyl (Cbz or Z) group, represents a foundational tool in the field of organic synthesis. First introduced in 1932 by Max Bergmann and Leonidas Zervas for peptide synthesis, its utility has expanded significantly, cementing its role as a critical precursor and protecting group in the development of complex molecules and pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of benzyl carbamate's synthesis, core applications, and detailed experimental methodologies, tailored for professionals in chemical research and drug development.

Core Principles: The Benzyloxycarbonyl (Cbz) Protecting Group

The primary application of benzyl carbamate chemistry involves the use of the benzyloxycarbonyl (Cbz) group to temporarily protect primary and secondary amines. By converting a highly nucleophilic amine into a significantly less reactive carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions at the nitrogen atom.

The Cbz group's success is attributed to several key features:

-

Robust Stability : Cbz-protected amines are stable under a wide variety of reaction conditions, including basic and mildly acidic media.[2]

-

Mild Removal Conditions : The group is most commonly cleaved by catalytic hydrogenolysis, a mild and highly selective method that preserves many other functional groups.[1][3]

-

Orthogonality : The Cbz group is orthogonal to other common amine protecting groups. For instance, it is stable to the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave a fluorenylmethyloxycarbonyl (Fmoc) group, making it invaluable in complex, multi-step syntheses.[2][3]

Synthesis of Benzyl Carbamate

Benzyl carbamate is commercially available but can also be readily synthesized in the laboratory through several established methods.

-

From Benzyl Chloroformate and Ammonia : This is a common laboratory-scale preparation. Benzyl chloroformate is reacted with an aqueous solution of ammonia. The product precipitates from the reaction mixture and can be isolated by filtration.[4][5]

-

From Urea and Benzyl Alcohol : For larger-scale synthesis, the reaction of urea with benzyl alcohol in the presence of a catalyst offers an efficient route. Various catalysts have been developed, including combinations of metal oxides on an alumina support.[5][6] This method can achieve high yields and selectivity.[6]

Caption: Key synthetic routes for the preparation of benzyl carbamate precursor.

Applications in Organic Synthesis

The introduction of the Cbz group is typically achieved by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent, such as dibenzyl dicarbonate (Cbz₂O), in the presence of a mild base like sodium carbonate or triethylamine.[3][7] The reaction proceeds via nucleophilic acyl substitution.[2]

Caption: General workflow for the protection of amines using the Cbz group.

The strategic removal of the Cbz group is central to its utility. While several methods exist, catalytic hydrogenolysis is the most prevalent.

-

Catalytic Hydrogenolysis : This is the most common and mildest method for Cbz cleavage.[1] The Cbz-protected amine is treated with hydrogen gas in the presence of a palladium catalyst (typically on carbon, Pd/C).[8][9] The reaction releases the free amine, toluene, and carbon dioxide.[3] Transfer hydrogenation, using a hydrogen donor like ammonium formate, can also be employed.[10]

-

Acidic Cleavage : While stable to mild acids, the Cbz group can be removed under harsh acidic conditions, such as with HBr in acetic acid or with aluminum chloride in a fluorinated solvent.[3][11] This method is less common due to its harshness.

-

Other Methods : Alternative deprotection protocols, such as using 2-mercaptoethanol with a base, have been developed for substrates that are sensitive to hydrogenation.[11][12]

Caption: Primary and alternative pathways for the removal of the Cbz protecting group.

The Cbz group was instrumental in the advent of modern peptide synthesis.[13] It allows for the N-terminus of one amino acid to be protected while its carboxyl group is coupled to the free amine of another.[14] After peptide bond formation, the Cbz group is removed to reveal a new N-terminus, ready for the next coupling cycle.[15]

Benzyl carbamate and its derivatives are vital intermediates in the pharmaceutical industry.[16][17] A notable example is its use as a precursor in the synthesis of HIV-integrase inhibitors, which are crucial components of antiretroviral therapy.[18] The carbamate moiety itself is a key structural motif in many approved drugs due to its chemical stability and ability to participate in hydrogen bonding with biological targets.[19][20][21]

Recent research has expanded the role of the carbamate functional group. It has been employed as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective amidation and alkylation of previously inert C-H bonds.[22]

Quantitative Data Summary

The efficiency of reactions involving benzyl carbamate is substrate and condition-dependent. The following tables summarize representative quantitative data from the literature.

Table 1: Synthesis of Benzyl Carbamate

| Reactants | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Urea, Benzyl Alcohol | Alumina supported NiO-Bi₂O₃ | 110 | 10 | 99.0 | [5] |

| Urea, Benzyl Alcohol | Catalyst A (Fe/Ti/Al Oxide) | 170 | 6 | >90 (isolated) | [6] |

| Benzyl Chloroformate, NH₄OH | Aqueous, vigorous stirring | Room Temp | 0.5 | High |[5] |

Table 2: Cbz-Protection of Amines

| Amine Substrate | Reagent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Iodoclohexylamine | Benzyl Chloroformate | Triethylamine | Dichloromethane | N/A | [7] |

| General Primary Amines | Cbz-Cl | Na₂CO₃ | H₂O / Dioxane | Typically High |[2][9] |

Table 3: Cbz-Deprotection via Catalytic Hydrogenolysis

| Substrate | H₂ Source | Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cbz-protected amine | H₂ (balloon) | 10% Pd/C (1 mol%) | Methanol | Room Temp | Varies | Quantitative | [8][23] |

| Cbz-protected amine | Ammonium Formate | 10% Pd/C (cat.) | Methanol | Reflux | 4 h | N/A | [10] |

| General Cbz-amine | H₂ (1 atm) | 10% Pd/C (5-10) | Methanol/Ethanol | Room Temp | Varies | Typically High |[9] |

Experimental Protocols

The following are representative, generalized protocols for key transformations involving benzyl carbamate chemistry.

Protocol 1: Synthesis of Benzyl Carbamate from Benzyl Chloroformate [5][24]

-

Setup : In a three-necked flask equipped with an overhead stirrer and a dropping funnel, place concentrated aqueous ammonium hydroxide (1 L). Cool the flask in an ice bath.

-

Addition : Under vigorous stirring, add benzyl chloroformate (200 mL, 1.42 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction : Continue stirring for 2 hours at room temperature after the addition is complete.

-

Isolation : Filter the resulting white precipitate and wash thoroughly with cold water (2 L).

-

Purification : Air-dry the crude product. For higher purity, the product can be recrystallized from a hot ethyl acetate/hexane mixture to yield benzyl carbamate as a white solid (typical yield: ~84%).[24]

Protocol 2: General Procedure for N-Protection with Benzyl Chloroformate (Cbz-Cl) [9]

-

Dissolution : Dissolve the amino acid or amine substrate (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) or another suitable base/solvent system (e.g., triethylamine in DCM). Cool the solution in an ice bath.

-

Addition : Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring the mixture, ensuring the temperature remains low.

-

Reaction : Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin-Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, perform an appropriate aqueous workup to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization if necessary.

Protocol 3: General Procedure for Cbz Deprotection via Catalytic Hydrogenolysis [8][9]

-

Setup : Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a stir bar.

-

Catalyst Addition : Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation : Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this vacuum/H₂ cycle three times. Maintain a positive pressure of hydrogen using a balloon or a pressure-regulated system.

-

Reaction : Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC until the starting material is fully consumed.

-

Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield the deprotected amine product. Further purification is typically not required but can be performed if needed.

Conclusion

From its historical origins in peptide chemistry to its modern applications in the synthesis of complex pharmaceuticals and as a directing group, benzyl carbamate remains an exceptionally versatile and indispensable precursor.[13][22] Its associated Cbz protecting group provides a unique combination of stability and mild, selective removal that is critical for multi-step synthetic strategies.[2] A thorough understanding of its properties, reaction conditions, and experimental protocols is essential for researchers, scientists, and drug development professionals aiming to leverage this powerful tool in their synthetic endeavors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Benzyl carbamate | 621-84-1 [chemicalbook.com]

- 5. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]

- 6. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. Amine synthesis by carbamate cleavage [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nbinno.com [nbinno.com]

- 17. Page loading... [guidechem.com]

- 18. nbinno.com [nbinno.com]

- 19. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Benzyl Carbamate (Cbz/Z) as an Amino Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the field of peptide synthesis, was first introduced by Max Bergmann and Leonidas Zervas in 1932.[1] This innovation was a pivotal moment, enabling the first reliable, stepwise synthesis of peptides by temporarily masking the reactive α-amino group of amino acids.[1][2] By converting the nucleophilic amine into a significantly less reactive carbamate, the Cbz group prevents uncontrolled polymerization and other side reactions during peptide bond formation.[2][3]

Despite the later development of other widely used protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool, particularly in solution-phase peptide synthesis and for the protection of side chains.[4][5] Its enduring utility is due to its robust stability under a range of conditions, ease of introduction, and distinct deprotection methods that offer orthogonality with other protecting groups.[6][7]

This document provides a comprehensive overview of the Cbz protecting group, including its chemical properties, detailed experimental protocols for its application, and quantitative data to guide synthetic strategy.

Core Function and Properties

The primary function of the Cbz group is to suppress the nucleophilicity and basicity of an amino group.[8][9] This is achieved by converting the amine into a carbamate, which is stable to a wide array of reaction conditions encountered in peptide synthesis, including basic and mildly acidic media.[1][2]

A key feature of the Cbz group is its orthogonality with other common amine protecting groups.[4][6] It is stable to the basic conditions used to remove the Fmoc group and the acidic conditions used for Boc deprotection, allowing for selective deprotection strategies in the synthesis of complex peptides.[6][7]

One practical advantage of the Cbz group is its tendency to impart crystallinity to protected amino acids and peptide fragments, which can significantly simplify purification by recrystallization.[10]

Data Presentation

Representative Yields for Cbz Protection

The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[6][8] The following table summarizes representative yields for the Cbz protection of various amines.

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference(s) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [1] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [1] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [1] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [1] |

Comparison of Cbz Deprotection Methods

The removal of the Cbz group is most commonly achieved by catalytic hydrogenolysis or under strong acidic conditions.[2][8] The choice of deprotection method depends on the presence of other functional groups in the peptide.

| Cbz-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference(s) |

| Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | > 95 | [1] |

| Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | > 95 | [1] |

| Cbz-Phenylalanine | 33% HBr in Acetic Acid, rt | ~90 | [1][11] |

| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux | > 90 | [1] |

| Cbz-Protected Peptide | Na / liq. NH₃ | ~85 | [1] |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-terminal protection of an amino acid using benzyl chloroformate under aqueous basic conditions.

Materials:

-

Amino acid

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[1]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenation

This protocol details the removal of the Cbz group using hydrogen gas and a palladium catalyst. This method is mild and widely used, but incompatible with substrates containing other reducible functional groups (e.g., thioethers in methionine).[12]

Materials:

-

Cbz-protected amino acid or peptide

-

Methanol (MeOH) or Ethanol (EtOH)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen (H₂) gas supply (e.g., balloon)

-

Filtration apparatus (e.g., Celite® pad)

-

Round bottom flask, magnetic stirrer

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Filtration: Upon completion, carefully purge the system with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This protocol describes an alternative, non-reductive method for Cbz cleavage using a strong acid. This is particularly useful for peptides containing functional groups sensitive to hydrogenolysis.[11]

Materials:

-

Cbz-protected peptide

-

33% Hydrogen Bromide (HBr) in glacial acetic acid

-

Anhydrous diethyl ether

-

Round bottom flask, magnetic stirrer

Procedure:

-

Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid in a clean, dry round bottom flask.[11]

-

Acid Addition: To the stirred solution, add a calculated volume of 33% HBr in acetic acid (typically 5-10 equivalents of HBr relative to the substrate).[11]

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by an appropriate method such as TLC or HPLC.[11]

-

Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.[11]

-

Isolation: Collect the precipitate by centrifugation or vacuum filtration.[11]

-

Washing and Drying: Wash the precipitate with anhydrous diethyl ether two to three times to remove residual acetic acid and benzyl bromide. Dry the resulting solid under vacuum.[11]

Visualizations

Reaction Mechanisms and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Protocol for the Carboxybenzyl (Cbz) Protection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex drug molecules. The carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for primary and secondary amines due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1][2] This document provides detailed application notes and experimental protocols for the Cbz protection of primary amines using benzyl chloroformate (Cbz-Cl).

The Cbz group effectively masks the nucleophilicity and basicity of the amine's lone pair of electrons, preventing unwanted side reactions during subsequent synthetic steps.[3][4] The protection reaction is typically a high-yielding nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5] The reaction is commonly carried out under basic conditions to neutralize the hydrochloric acid byproduct.[6]

Reaction Mechanism and Workflow

The general mechanism for the N-Cbz protection of a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, followed by the elimination of a chloride ion. A base is required to neutralize the resulting hydrochloric acid.[2][5]

Caption: General reaction mechanism for Cbz protection of a primary amine.

A typical experimental workflow for the Cbz protection of a primary amine is outlined below. This process includes the reaction setup, monitoring, workup, and purification of the final product.

Caption: Experimental workflow for Cbz protection of a primary amine.

Quantitative Data Summary

The following tables summarize representative yields for the Cbz protection of various primary amines under different reaction conditions. This data is intended to provide a comparative overview to aid in reaction optimization.

Table 1: Cbz Protection of Various Amines [1]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 |

Table 2: Comparison of Reaction Conditions for Cbz Protection

| Substrate | Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Aniline | Cbz-Cl (1.0) | - | PEG-400 | rt | 10 min | 95 | [7] |

| Benzylamine | Cbz-Cl (1.0) | - | Water | rt | 2 min | 99 | [8] |

| Glycine Methyl Ester | Cbz-Cl (1.1) | 2 M NaOH | Dioxane/Water | 0 | 2-3 h | - | [5] |

| Generic Amine | Cbz-Cl (1.5) | NaHCO₃ (2.0) | THF/Water (2:1) | 0 to rt | 20 h | 90 | [2][6] |

Experimental Protocols

Protocol 1: General Procedure for N-Cbz Protection of an Amine in a Biphasic System

This protocol is a widely applicable method for the N-protection of primary amines using benzyl chloroformate under aqueous basic conditions.[6]

Materials:

-

Primary amine (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 2.5 eq)[1][6]

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[6][9]

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled and vigorously stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the resulting residue by silica gel column chromatography.

Protocol 2: Cbz Protection of an Amino Acid

This protocol is specifically tailored for the protection of amino acids, maintaining the pH to prevent side reactions.[1][5]

Materials:

-

Amino acid (1.0 eq)

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Dioxane (or other suitable organic solvent)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in 2 M NaOH solution at 0 °C.

-

In a separate flask, prepare a solution of benzyl chloroformate (1.1 eq) in dioxane.

-

Simultaneously add the benzyl chloroformate solution and an additional equivalent of 2 M NaOH dropwise to the stirred amino acid solution, maintaining the pH between 9-10 and the temperature at 0 °C.[5][10]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Troubleshooting and Key Considerations

The success of the Cbz protection reaction can be influenced by several factors. The following diagram outlines common issues and their potential solutions.

Caption: Troubleshooting common issues in Cbz protection of amines.

Key considerations include:

-

Reagent Quality: Benzyl chloroformate is moisture-sensitive and can decompose over time, appearing yellow.[5] Use of fresh or properly stored reagent is recommended.

-

Stoichiometry: A large excess of benzyl chloroformate can lead to the formation of di-protected primary amines.[5] Careful control of the stoichiometry is crucial.

-

Temperature Control: The reaction is often initiated at 0 °C to control the exothermic reaction and minimize side reactions.

-

pH Control: When working with amino acids, maintaining the pH between 8 and 10 is important to prevent racemization.[10]

Deprotection of Cbz Group

The Cbz group is typically removed by catalytic hydrogenolysis, which is a mild and efficient method.[1]

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis [6]

Materials:

-

Cbz-protected amine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (typically 5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve the Cbz-protected amine in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-